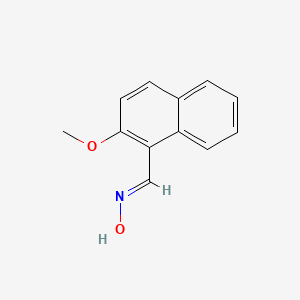

2-Methoxy-1-naphthaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Methoxy-1-naphthaldehyde oxime” is a chemical compound with the molecular formula C12H11NO2 . It is related to naphthalene-based oxime esters .

Synthesis Analysis

A series of naphthalene-based oxime esters, which could include “this compound”, was designed and synthesized for a study on the polymerization effect from the substituted position and methoxy group of Type I photoinitiators . The synthesis involved the use of 2-Naphthaldehyde, 1-naphthaldehyde, 1-methoxynaphthalene, 2-methoxynaphthalene, and phosphorus oxychloride .Molecular Structure Analysis

The molecular weight of “this compound” is approximately 201.221 Da . The structure of the compound includes a naphthalene ring with a methoxy group and an oxime group .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Synthesis of Isoxazole and Oxazine Ring Systems : 2-Hydroxy-1-naphthaldehyde oxime undergoes a one-pot oxidative cyclisation to form isomeric naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1,2]oxazine, a process involving simultaneous o- and peri-cyclisation (Supsana, Tsoungas, & Varvounis, 2000).

Formation of Spiro Adducts : Oxidation of 2-hydroxy-1-naphthaldehyde oxime in the presence of specific reagents results in the formation of Spiro{naphthalene-1(2H),4'-(naphtho[2',1':2,3]pyrano[4,5-c]furazan)}-2-one-11'-oxide via a Diels-Alder type self-cycloaddition. This process is influenced by the molecular geometry and the presence of substituents like methoxy groups (Tzeli et al., 2022).

Sensing and Detection Applications

- Cyanide Detection : 2-Hydroxy-1-naphthaldehyde oxime serves as a chemosensor for cyanide anion, showing enhanced fluorescence and red-shift upon complexation with cyanide, attributed to hydrogen bonding interactions (Wang, Chir, Jhong, & Wu, 2015).

Biological and Medicinal Research

- Antimicrobial Activity : E-2-naphthaldehyde oxime exhibits antimicrobial activities against various pathogenic microbes. Its effectiveness increases with concentration, influencing the flow of K+ from the microorganisms (Lasri et al., 2020).

Photopolymerization and Material Science

- Photoinitiators in Polymerization : Naphthalene-based oxime esters, including 2-naphthaldehyde oxime derivatives, are used as Type I photoinitiators for radical photopolymerization. Their substituted positions and methoxy groups influence their UV absorption and initiation abilities (Lee et al., 2022).

Analytical and Instrumental Techniques

- Kinetic and Structural Studies : The hydroxy and methoxy functional groups in naphthaldehyde derivatives, including 2-hydroxy-1-naphthaldehyde oxime, significantly affect their energetic and structural properties. These derivatives are analyzed using combustion calorimetry and Knudsen mass-loss effusion techniques, contributing to understanding their thermodynamic properties (Amaral et al., 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that oximes, in general, can react with aldehydes and ketones .

Mode of Action

The mode of action of 2-Methoxy-1-naphthaldehyde oxime involves its interaction with its targets, which are typically aldehydes and ketones . The oxygen in the oxime acts as a nucleophile in competition with nitrogen. The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Methoxy-1-naphthaldehyde oxime involves the conversion of 2-Methoxy-1-naphthaldehyde to its oxime derivative using hydroxylamine hydrochloride as the reagent.", "Starting Materials": [ "2-Methoxy-1-naphthaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Dissolve 2-Methoxy-1-naphthaldehyde in ethanol", "Add hydroxylamine hydrochloride and sodium hydroxide to the solution", "Heat the mixture at reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold ethanol", "Dry the product under vacuum to obtain 2-Methoxy-1-naphthaldehyde oxime" ] } | |

CAS-Nummer |

99806-91-4 |

Molekularformel |

C12H11NO2 |

Molekulargewicht |

201.22 g/mol |

IUPAC-Name |

(NZ)-N-[(2-methoxynaphthalen-1-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C12H11NO2/c1-15-12-7-6-9-4-2-3-5-10(9)11(12)8-13-14/h2-8,14H,1H3/b13-8- |

InChI-Schlüssel |

VHXRWOTZOBRMJG-JYRVWZFOSA-N |

Isomerische SMILES |

COC1=C(C2=CC=CC=C2C=C1)/C=N\O |

SMILES |

COC1=C(C2=CC=CC=C2C=C1)C=NO |

Kanonische SMILES |

COC1=C(C2=CC=CC=C2C=C1)C=NO |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2827836.png)

![2-(3-fluorophenyl)-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2827837.png)

![3-(4-methoxyphenyl)-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2827842.png)

![6,8-Dichloro-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2827843.png)

![7-Butyl-8-[[4-(3-chlorophenyl)-1-piperazinyl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2827846.png)

![5-(Tert-butoxycarbonyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2827854.png)

![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2827855.png)

![4-Chloro-2-iodofuro[3,2-c]pyridine](/img/structure/B2827858.png)